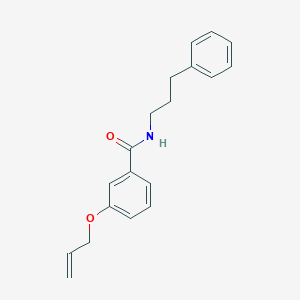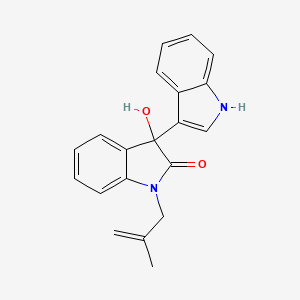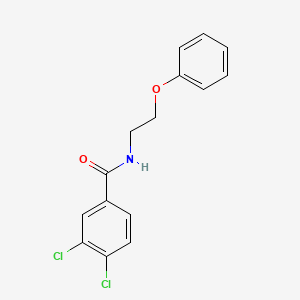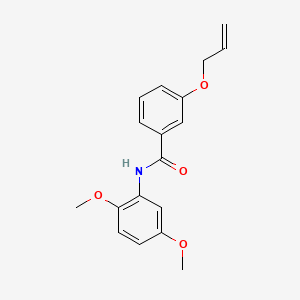
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide
Vue d'ensemble
Description
N-(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2-thienyl)acetamide, commonly known as ITA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ITA has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
ITA exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression and play a role in the development of cancer and other diseases. ITA also inhibits the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. By inhibiting these enzymes and signaling pathways, ITA can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects
ITA has been shown to have various biochemical and physiological effects. It has been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells, leading to apoptosis. ITA has also been shown to inhibit the migration and invasion of cancer cells, which is important for metastasis. Additionally, ITA has been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ITA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. ITA has also been shown to have high selectivity and potency, making it a useful tool for studying the role of various enzymes and signaling pathways in disease development. However, ITA also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, ITA has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its potential clinical use.
Orientations Futures
ITA research has several future directions. One potential area of research is the development of ITA analogs with improved solubility and pharmacokinetics. Another area of research is the investigation of ITA in combination with other therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of ITA and its potential therapeutic applications in various diseases.
Conclusion
ITA is a small molecule inhibitor that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a useful tool for studying the role of various enzymes and signaling pathways in disease development. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Applications De Recherche Scientifique
ITA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ITA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, ITA has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11(2)10-20-17(22)14-6-5-12(8-15(14)18(20)23)19-16(21)9-13-4-3-7-24-13/h3-8,11H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQVWFKXUWXEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B4408899.png)

![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)
![4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408980.png)


![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)